N-(2,4-difluorophenyl)benzenesulfonamide

Description

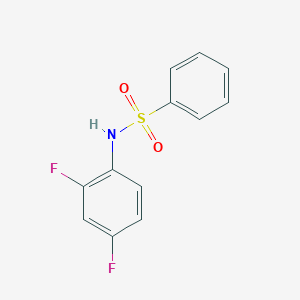

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPDAUWMNISMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-(2,4-difluorophenyl)benzenesulfonamide

The synthesis of this compound is predominantly achieved through well-established condensation chemistry. This approach offers a reliable and straightforward route to the target molecule from readily available starting materials.

The most common and direct method for synthesizing this compound is the reaction between benzenesulfonyl chloride and 2,4-difluoroaniline (B146603). This nucleophilic substitution reaction at the sulfonyl group is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

The general reaction is as follows:

Reaction of Benzenesulfonyl Chloride with 2,4-difluoroaniline

Commonly used bases include pyridine (B92270) or triethylamine, and the reaction is often conducted in a suitable inert solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. nih.gov For example, a similar procedure for the synthesis of N-(2,4-dichlorophenyl)benzenesulfonamide involves treating benzenesulfonyl chloride with 2,4-dichloroaniline (B164938) and boiling the mixture, followed by isolation of the product from an aqueous workup. nih.gov The purity of the final product is typically achieved through recrystallization from a solvent such as ethanol. nih.gov

Table 1: Representative Conditions for Sulfonamide Synthesis via Condensation

| Reactant A | Reactant B | Base | Solvent | Conditions | Product |

| Benzenesulfonyl chloride | 2,4-Difluoroaniline | Pyridine/Triethylamine | Dichloromethane | Room Temperature | This compound |

| 4-Fluorobenzenesulfonyl chloride | 2,3-Dimethylaniline | Triethylamine | Dichloromethane | Room Temperature | 4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide nih.gov |

| Benzenesulfonyl chloride | 2,4-Dichloroaniline | (none specified) | (none specified) | Boiling | N-(2,4-dichlorophenyl)benzenesulfonamide nih.gov |

While the condensation of an aniline (B41778) with a sulfonyl chloride is the most direct route, alternative strategies can be employed, often involving the in situ generation of one of the key precursors. For instance, benzenesulfonyl chloride can be prepared from benzene (B151609) by treatment with chlorosulfonic acid. nih.gov This intermediate can then be directly reacted with 2,4-difluoroaniline without purification.

Another alternative approach involves modifications starting from a different aniline precursor. For example, a Sandmeyer reaction can be used to convert an amino group on a phenyl ring into a sulfonyl chloride group. This sulfonyl chloride can then be reacted with an amine or ammonia (B1221849) to form the sulfonamide. nih.gov This multi-step process allows for the construction of substituted benzenesulfonamides from diverse aniline precursors, which can subsequently be coupled with other amines. nih.gov

Synthesis of this compound Derivatives and Analogs

The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries through various chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. grafiati.com The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds from an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.comresearchgate.net

To apply this methodology to the this compound scaffold, a halogen substituent (e.g., bromine or iodine) is required on one of the aromatic rings. For instance, a bromo-substituted derivative, such as N-(2,4-difluoro-5-bromophenyl)benzenesulfonamide or N-(2,4-difluorophenyl)-4-bromobenzenesulfonamide, could be coupled with a variety of arylboronic acids to introduce new aryl groups. This strategy allows for the systematic exploration of the chemical space around the core scaffold. mdpi.com The reaction tolerates a wide range of functional groups, making it highly versatile for late-stage diversification. nobelprize.org

Table 2: Illustrative Suzuki-Miyaura Coupling for Derivative Synthesis

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Product |

| N-(2,4-difluorophenyl)-4-bromobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-(2,4-difluorophenyl)-[1,1'-biphenyl]-4-sulfonamide |

| N-(5-Bromo-2,4-difluorophenyl)benzenesulfonamide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | N-(2,4-Difluoro-5-(4-methoxyphenyl)phenyl)benzenesulfonamide |

The mechanism of the Suzuki reaction involves a catalytic cycle that includes the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.orgyoutube.com

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.eduvanderbilt.edu This strategy is invaluable for the synthesis of analogs of this compound bearing diverse substituents.

For example, a nitro-substituted derivative, prepared using standard nitration conditions, can serve as a versatile intermediate. The nitro group can be readily reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. nih.gov This resulting amine can then undergo a variety of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with other sulfonyl chlorides to form bis-sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be transformed into a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) via Sandmeyer or related reactions.

Other FGIs could include the conversion of a hydroxyl group on the scaffold to an ether or an ester, or the transformation of a carboxylic acid to an ester, amide, or alcohol. These transformations enable the fine-tuning of the molecule's physicochemical properties.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org MCRs are powerful tools for rapidly generating libraries of complex molecules from simple precursors. nih.gov

The this compound scaffold or its precursors can be incorporated into MCRs to achieve significant scaffold diversification. For example, 2,4-difluoroaniline can be used as the amine component in well-known MCRs such as the Ugi or Passerini reactions. beilstein-journals.orgnih.gov

An isocyanide-based three-component reaction has been described involving a sulfonamide, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) in water, demonstrating the feasibility of incorporating sulfonamides directly into MCRs to generate complex, bifunctional molecules. rsc.org By employing this compound (if the N-H proton is sufficiently acidic) or its precursors in such reactions, novel heterocyclic scaffolds appended with the difluorophenylsulfonamide moiety can be constructed in a convergent and atom-economical manner. chemicalpapers.com This approach is particularly valuable in medicinal chemistry for accessing novel chemical space. nih.gov

Mechanistic Studies of Synthetic Reaction Pathways

The formation of this compound from benzenesulfonyl chloride and 2,4-difluoroaniline proceeds through a nucleophilic acyl substitution mechanism at the sulfonyl group. This is a well-established reaction pathway for the synthesis of sulfonamides from sulfonyl chlorides and amines. thieme-connect.comresearchgate.net

The mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the 2,4-difluoroaniline, acting as a nucleophile, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The reaction of an amine with a sulfonyl chloride is a cornerstone of sulfonamide synthesis. wikipedia.org

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group. This step results in the formation of the protonated sulfonamide.

Deprotonation: A base, such as pyridine or triethylamine, present in the reaction mixture, removes a proton from the nitrogen atom of the protonated sulfonamide. This step neutralizes the product and regenerates the free amine in some cases, but primarily neutralizes the HCl formed, driving the reaction to completion.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N-(2,4-difluorophenyl)benzenesulfonamide. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework, the chemical environment of the atoms, and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings and the N-H proton of the sulfonamide group. The protons of the benzenesulfonyl group typically appear as a set of multiplets in the aromatic region (around 7.0-8.0 ppm). The protons of the 2,4-difluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the two fluorine substituents. The N-H proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For comparison, in related sulfonamides, the aromatic protons generally appear in the range of 6.5 to 8.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are typically found between 110 and 165 ppm. The carbons directly bonded to fluorine atoms will show characteristic splitting (C-F coupling), which is a key indicator of their presence. The carbons of the unsubstituted phenylsulfone moiety will have chemical shifts similar to those in other benzenesulfonamide (B165840) derivatives. rsc.orgorganicchemistrydata.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts of these fluorine atoms are sensitive to their electronic environment and provide direct evidence of the substitution pattern. In similar fluorinated aromatic systems, ¹⁹F NMR peaks have been observed at around -114 to -118 ppm. acs.orgmdpi.com The coupling between the fluorine atoms and with adjacent protons (H-F coupling) can also be observed, further aiding in structural confirmation.

Table 1: Predicted NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as direct experimental data for the target compound was not found in the searched literature.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Remarks |

|---|---|---|

| ¹H | ~7.0 - 8.5 | Complex multiplets for aromatic protons. A broad singlet for the N-H proton. |

| ¹³C | ~110 - 165 | Signals for aromatic carbons. Carbons attached to fluorine will exhibit C-F coupling. |

| ¹⁹F | ~ -110 to -120 | Two distinct signals expected for the two fluorine atoms, likely showing F-F and H-F coupling. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent features in the IR spectrum include the stretching vibrations of the N-H bond, the S=O bonds of the sulfonamide group, and the C-F bonds. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are strong and are expected to be observed around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of the C-F bonds will give rise to strong absorption bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

For comparison, the IR spectrum of the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide shows characteristic peaks at 3375 cm⁻¹ (N-H stretch) and in the region of 1610-1481 cm⁻¹ for aromatic vibrations. acs.org Benzenesulfonamide itself shows characteristic IR absorption bands. conicet.gov.arwikipedia.orgnist.gov

Table 2: Characteristic IR Absorption Bands for this compound Note: The following data are based on typical ranges for the respective functional groups found in similar sulfonamide structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1180 | Strong |

| C-F | Stretching | 1000 - 1250 | Strong |

| S-N | Stretching | 875 - 935 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound with very high accuracy. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₂H₉F₂NO₂S), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass. The ability to measure mass to several decimal places is a significant advantage over low-resolution mass spectrometry.

The calculated exact mass for the neutral molecule [M] of this compound is approximately 285.0321. In HRMS analysis, the compound is typically ionized, for example, by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. The measured mass-to-charge ratio (m/z) of these ions is then compared to the calculated theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Excitation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) rings.

The spectrum of benzenesulfonamide typically shows absorption maxima around 220 nm and 265 nm. ucsb.edu It is expected that this compound will exhibit a similar UV-Vis profile, with potential shifts in the absorption maxima (λ_max) and changes in molar absorptivity due to the influence of the difluorophenyl group. The substitution on the benzene rings can affect the energy of the electronic transitions, leading to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound Note: The λ_max values are estimated based on the parent compound, benzenesulfonamide.

| Electronic Transition | Expected λ_max (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~220 - 230 | Benzenesulfonyl ring |

| π → π | ~260 - 270 | Substituted Phenyl Ring |

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound would reveal the specific conformation adopted by the molecule in the solid state. A key conformational feature of benzenesulfonamides is the torsion angle around the S-N bond. Studies on related structures, such as N-(2,5-dichlorophenyl)benzenesulfonamide, show a C—SO₂—NH—C torsion angle of 66.4 (2)°. nih.gov Similarly, in N-(2,4-dichlorophenyl)benzenesulfonamide, this torsion angle is reported as -62.1 (3)° and 60.7 (3)° for the two independent molecules in the asymmetric unit. nih.gov These values indicate a twisted or bent conformation at the sulfonamide bridge, which is a common feature in this class of compounds. researchgate.netnih.gov The dihedral angle between the two aromatic rings is another important parameter. In N-(2,4-dichlorophenyl)benzenesulfonamide, the two rings are tilted relative to each other by 70.8 (1)° and 74.8 (1)°. nih.gov It is anticipated that this compound would adopt a similar non-planar conformation.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The N-H group of the sulfonamide is a hydrogen bond donor, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors. This typically leads to the formation of N–H⋯O hydrogen bonds, which can link molecules into dimers, chains, or more complex networks. nih.govresearchgate.net For instance, in the crystal structure of N-(2,4-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, inversion dimers are formed through pairs of N–H⋯O hydrogen bonds. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mkjc.in For N-(2,4-difluorophenyl)benzenesulfonamide, DFT calculations, often using basis sets like B3PW91/6-31g(d,p), are employed to optimize the molecular geometry and predict a wide range of electronic properties. mkjc.in These calculations are fundamental to understanding the molecule's behavior and characteristics.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. nih.govnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For benzenesulfonamide (B165840) derivatives, these calculations provide insight into their stability and potential for charge transfer within the molecule. mkjc.in DFT methods are used to calculate the energies of these orbitals and predict the energy gap for this compound. schrodinger.comelectrochemsci.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.58 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.96 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 3.62 | Indicates molecular stability and reactivity. A moderate gap suggests a balance suitable for various applications. mkjc.in |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewalisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.

Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are expected around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atoms. electrochemsci.orgresearchgate.net

Blue regions represent the most positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine proton. electrochemsci.org

Green regions correspond to neutral potential.

This analysis provides a visual guide to the molecule's intermolecular interaction patterns and reactive sites. mkjc.indtic.mil

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to a localized, Lewis-like bonding description. wikipedia.orgresearchgate.net This method is used to study intramolecular and intermolecular bonding, hyperconjugative interactions, and charge transfer (delocalization) effects. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(S-O) | ~5-15 | Lone pair delocalization contributing to bond polarity and stability. |

| LP(2) O | σ(S-N) | ~2-10 | Lone pair delocalization from sulfonyl oxygen. |

| π(C-C)phenyl | π*(C-C)phenyl | ~15-25 | Intra-ring resonance stabilization. |

Note: E(2) values are representative and intended to illustrate the type of data obtained from NBO analysis.

Molecules with significant intramolecular charge transfer, large dipole moments, and high hyperpolarizability may exhibit Nonlinear Optical (NLO) properties. researchgate.netresearchgate.net These materials are of interest for applications in optoelectronics and telecommunications. northwestern.edu Computational methods can predict the NLO behavior of this compound by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A small HOMO-LUMO gap is often associated with higher hyperpolarizability values, indicating a greater potential for NLO activity. researchgate.net Studies on related sulfonamide derivatives have shown their potential as NLO materials, suggesting that this compound may also possess these properties. researchgate.net

Topological analysis of various scalar fields derived from quantum chemical calculations offers deeper insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a visualization of electron pair localization in the molecule, helping to distinguish between covalent bonds, lone pairs, and atomic cores. mkjc.in

Average Localized Ionization Energy (ALIE) maps can indicate regions that are more or less susceptible to electron removal.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the RDG against the electron density.

These methods would be applied to this compound to provide a detailed map of its bonding landscape and the subtle forces that govern its three-dimensional structure.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. nih.gov

For this compound, molecular docking simulations would be performed to explore its potential as an inhibitor for various enzymes, such as cyclooxygenase (COX) or carbonic anhydrase. nih.gov The simulations would identify the key amino acid residues in the active site of a target protein that interact with the ligand. The analysis typically reveals hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. The results are often quantified by a docking score or binding energy, which estimates the binding affinity. researchgate.netnih.gov Such studies on related benzenesulfonamide derivatives have successfully identified promising candidates for further therapeutic development. nih.govresearchgate.net

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzenesulfonamide derivatives, these studies have been instrumental in elucidating their binding modes and key interactions within the active sites of various enzymes and receptors.

Docking simulations for benzenesulfonamide compounds frequently reveal the critical role of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex. For instance, in studies involving penicillin-binding protein 2X (PBP-2X), a target for antibacterial agents, sulfonamide derivatives were found to form favorable hydrogen bond interactions with amino acid residues such as GLY 664, VAL 662, and ARG 426 within the active site. rjb.ro Similarly, docking studies of phenyl bis-sulfonamide inhibitors into the Keap1 Kelch domain, a target in cancer therapy, identified key polar contacts with an arginine triad (residues 380, 415, and 483). nih.gov

The binding orientation is largely dictated by the sulfonamide core, which often acts as a hydrogen bond acceptor or donor, while the aryl rings engage in hydrophobic and π-π stacking interactions with nonpolar residues of the target protein. The specific substitution pattern on the phenyl rings, such as the 2,4-difluoro substitution in this compound, significantly influences the electronic properties and conformational flexibility of the molecule, thereby modulating its binding affinity and specificity.

Table 4.2.1: Predicted Interactions for Benzenesulfonamide Derivatives with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Benzenesulfonamides | Penicillin-binding protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen Bonding |

| Phenyl Bis-sulfonamides | Keap1 Kelch Domain | ARG 380, ARG 415, ARG 483 | Polar Contacts |

| Imidazolyl-benzenesulfonamides | Glucosamine-6-phosphate synthase | Not Specified | Hydrogen Bonding, Hydrophobic |

| Benzenesulfonamide Carbothioamides | Breast Cancer Receptor (4FA2) | Not Specified | Stable Complex Formation |

Estimation of Binding Affinities and Energetics

Beyond predicting the binding pose, computational methods are employed to estimate the binding affinity, typically expressed as the binding free energy (ΔG_bind). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to achieve a balance between computational accuracy and efficiency. nih.govnih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energy, solvation free energy, and conformational entropy estimates. frontiersin.org

The binding free energy is composed of several terms, including van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. researchgate.netrsc.org For sulfonamide inhibitors of the MurD ligase, Linear Interaction Energy (LIE) calculations revealed that non-polar van der Waals interactions are the primary driving force for binding. researchgate.net The electrostatic contribution in these cases was found to be consistently smaller. researchgate.net

More rigorous, albeit computationally expensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be used. nih.govnih.gov These alchemical free energy calculation methods simulate the non-physical transformation of one ligand into another to compute the relative binding free energy (ΔΔG), which can guide lead optimization. nih.gov Recent studies have focused on refining these methods, for example, by developing improved estimators based on MM/PBSA combined with interaction entropy, which have been shown to significantly reduce the mean absolute error between predicted and experimental binding affinities. rsc.org

Table 4.2.2: Binding Energy Calculations for Sulfonamide Derivatives

| Method | Key Energy Components | Typical Application | Noted Findings |

| MM/PBSA & MM/GBSA | Molecular Mechanics Energy, Solvation Free Energy, Entropy | Rescoring docking poses, Ranking ligands | Accuracy depends on parameters like protein dielectric constant; often overestimates affinity differences. nih.gov |

| Linear Interaction Energy (LIE) | van der Waals and Electrostatic Interaction Energies | Calculating absolute binding free energies | Van der Waals forces were the main driver for MurD ligase inhibitors. researchgate.net |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Alchemical Transformation Free Energy | Calculating relative binding free energies for lead optimization | High accuracy but computationally intensive. nih.gov |

| Optimized MM/PBSA-IE | Weighted Enthalpy and Interaction Entropy | Improving absolute binding free energy prediction | Reduced Mean Absolute Error from 22.52 to 1.59 kcal/mol in a test set. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, QSAR studies have been crucial in identifying the key molecular descriptors that govern their therapeutic effects. niscpr.res.in

These models are built using a training set of compounds with known activities and then validated using an external test set. The descriptors used in QSAR models can be categorized as topological, electronic, steric, and hydrophobic. For a series of N-aryl derivatives targeting enzymes in Alzheimer's disease, important descriptors included AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor). mdpi.com

A 3D-QSAR study on benzenesulfonate inhibitors of matrix metalloproteinase-2 (MMP-2) provided contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, offering a visual guide for designing more potent inhibitors. researchgate.net For some antimicrobial benzenesulfonamides, QSAR studies have revealed a direct dependency between increased lipophilicity and enhanced antimicrobial activity. niscpr.res.in The statistical robustness of QSAR models is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.com

Solvent Effects and Solvation Models in Theoretical Calculations

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Theoretical calculations must account for these effects to provide realistic predictions. This is typically achieved using implicit or explicit solvation models.

Implicit continuum solvation models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. github.io These models are computationally efficient and are widely used in Density Functional Theory (DFT) calculations to study solvent effects. For instance, a DFT study on N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide in different solvents (gas phase, water, and ethanol) showed that geometric parameters and electronic properties, like the HOMO-LUMO energy gap, are sensitive to the solvent's polarity. researchgate.net The energy gap generally decreases with increasing solvent polarity, which can impact the molecule's reactivity and spectroscopic properties. researchgate.net

Explicit solvation models, where individual solvent molecules are included in the simulation, offer a more detailed picture but are computationally much more demanding. The choice of model depends on the specific properties being investigated and the desired level of accuracy. These calculations are essential for accurately predicting properties such as solvation free energy, which is a critical component in binding affinity estimations. chemrxiv.org

In Silico Target Fishing and Enzyme Inhibition Prediction

For novel compounds like this compound, or for existing drugs with incompletely understood mechanisms, in silico target fishing (also known as reverse docking) is a powerful strategy to identify potential biological targets. nih.govnih.gov This approach involves docking the small molecule against a large library of protein structures to find potential binding partners.

Furthermore, computational methods are extensively used to predict the potential of a compound to inhibit specific enzymes, a critical step in assessing potential drug-drug interactions. The Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism, are a primary focus of such predictions. nih.gov

Ligand-based and structure-based (Q)SAR models have been developed to predict the inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). nih.govbenthamscience.comresearchgate.net These models use the chemical structure of a compound to classify it as an inhibitor or non-inhibitor and can even predict inhibitory potency (e.g., IC₅₀ values). nih.gov Web-based tools, such as P450-Analyzer, have been created based on these models to provide rapid assessments of a compound's potential interaction with CYP enzymes. nih.govresearchgate.net These predictive tools are invaluable in early-stage drug discovery for flagging compounds that may have unfavorable metabolic profiles or a high risk of causing adverse drug-drug interactions. nih.gov

Structure Activity Relationship Sar Investigations

Impact of the 2,4-Difluorophenyl Moiety on Biological Activity Profiles

The 2,4-difluorophenyl group plays a significant role in modulating the biological activity of benzenesulfonamide-based compounds. Fluorine substitutions are a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

In studies of fluorinated benzenesulfonamides as inhibitors of amyloid-beta aggregation, a key factor in Alzheimer's disease, the specific arrangement of substituents was found to be crucial. Research demonstrated that a particular spatial arrangement of the benzenesulfonamide (B165840) group, a hydrophobic substituent, and a benzoic acid was necessary for inhibitory activity. nih.govresearchgate.net The presence of fluorine atoms on the phenyl ring can influence the electronic properties and conformation of the molecule, affecting its ability to form complexes with the amyloid-beta peptide. nih.govresearchgate.net

Influence of Substitutions on the Benzenesulfonamide Scaffold on Potency and Selectivity

Modifications to the benzenesulfonamide ring are a cornerstone of SAR studies, allowing for the fine-tuning of a compound's potency and selectivity.

In the development of anti-influenza hemagglutinin (HA) inhibitors, substitutions on the benzenesulfonamide scaffold were systematically explored. Starting from a parent compound, cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (compound 28), it was found that adding a second small hydrophobic group significantly increased potency. nih.gov For example, introducing a chlorine atom at the 2-position of the benzenesulfonamide ring (compound 40) resulted in more than a two-fold increase in potency against the influenza A/Weiss/43 strain compared to the parent compound. nih.gov Conversely, bulky hydrophobic groups or polar substituents like amides were found to abolish anti-influenza activity. nih.gov

In the context of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, substitutions at position 4 of the benzenesulfonamide ring (Ring A) were associated with higher transcriptional activity. nih.gov Structural analysis of these analogs revealed that a bromine atom at this position can form a halogen bond with the backbone nitrogen of Phe282 in the receptor's binding pocket, enhancing affinity. nih.gov Substitutions at the 2-position were also found to aid in tighter packing within the binding pocket, contributing to activity. nih.gov

For inhibitors of carbonic anhydrase (CA), a class of zinc-metalloenzymes, the unsubstituted benzenesulfonamide group is a classic zinc-binding group (ZBG). mdpi.com Studies on anthraquinone-based benzenesulfonamide derivatives showed that replacing the sulfonamide group with carboxylic acid, ketone, or ester groups significantly diminished the inhibitory activity, highlighting the sulfonamide moiety's critical role in coordinating with the zinc ion in the enzyme's active site. mdpi.com

Role of Linker Units and Heterocyclic Moieties in Modulating Activity

The linker connecting the two aromatic rings and the incorporation of heterocyclic moieties are pivotal for orienting the key pharmacophores and establishing additional interactions with the target protein.

The sulfonamide linker itself is often critical for activity, as seen in PPARγ modulators where it is an essential component of the active scaffold. nih.gov The flexibility and hydrogen-bonding capacity of the N-H group in the sulfonamide linker are key features. In the crystal structure of N-(2,4-Dichlorophenyl)benzenesulfonamide, intermolecular N–H···O hydrogen bonds link molecules into inversion-related dimers, a common interaction motif for this class of compounds. researchgate.net

In other contexts, modifying or replacing the linker can drastically alter biological activity. For carbonic anhydrase inhibitors, the linker's flexibility is a key design element. One study compared benzenesulfonamide derivatives with flexible acyclic hydrazone linkers to those with more rigid cyclic hydrazone linkers (dihydropyrazoles, pyrazoles). nih.gov The results showed that compounds with acyclic linkers were generally more potent, though certain cyclic linkers also yielded highly active inhibitors. nih.gov The imine (N=C) group within hydrazone linkers is noted for its role in biological transformations and its stability against liver microsomal enzymes. nih.gov

The introduction of heterocyclic moieties can also profoundly impact activity. In the anti-influenza series, replacing the phenyl ring with quinazoline (B50416) or benzothiazole (B30560) resulted in compounds with only moderate activity and limited room for further optimization. nih.gov However, in another series of carbonic anhydrase inhibitors, replacing the 4-fluorophenyl tail of the known inhibitor SLC-0111 with different groups, including thiazole (B1198619) or triazine, led to analogues with improved inhibitory effects. mdpi.com Similarly, the use of a 1,2,4-oxadiazole (B8745197) heterocycle as a bioisostere for an amide group has been explored in the design of novel pesticides. semanticscholar.org

Stereochemical Effects on Biological Activity

Chirality and stereochemistry can have a dramatic effect on the biological activity of drug molecules, influencing everything from target binding and efficacy to metabolic stability and uptake. nih.gov Natural products are typically biosynthesized as single enantiomers, and this stereochemical purity is often essential for their function. nih.gov

A clear example of stereochemistry's importance in the benzenesulfonamide class comes from studies on the phytotoxic activity of N-(2,3-Epoxypropyl)-N-(α-Methylbenzyl)benzenesulfonamide derivatives. amanote.com This research focused specifically on the stereochemical structure-activity relationship, indicating that different stereoisomers of the compound exhibited varying levels of biological effect.

In a different but illustrative study on 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry showed significant antiplasmodial activity. nih.gov This selectivity was attributed to the molecule's uptake being mediated by an L-amino acid transport system. nih.gov While target binding was affected by stereochemistry for some derivatives, the pronounced difference in antimalarial activity across all subclasses suggested that a stereoselective uptake mechanism was the primary determinant of the enhanced biological effect of the (5S, αS) isomers. nih.gov These findings underscore that even when the core scaffold is achiral, the introduction of chiral centers in its derivatives necessitates careful evaluation of each stereoisomer to identify the most active configuration.

Conformational Preferences and Their Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a biological target. mdpi.com The conformational landscape of flexible molecules like N-(2,4-difluorophenyl)benzenesulfonamide is dependent on the environment (e.g., in solution versus bound to a receptor) and can be studied using a combination of experimental techniques like NMR and X-ray crystallography, and computational methods like molecular dynamics (MD) simulations. mdpi.comnih.gov

Crystal structure analysis of N-(2,4-Dichlorophenyl)benzenesulfonamide, a close analog, reveals that the two aromatic rings are significantly tilted relative to each other, with dihedral angles of 70.8° and 74.8° in the two independent molecules of the asymmetric unit. researchgate.net This twisted conformation is a common feature of N-aryl arylsulfonamides. Similarly, analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide shows that the central amide group plane is twisted relative to the two aromatic rings. mdpi.com These preferred conformations are the result of minimizing steric hindrance and optimizing intramolecular and intermolecular interactions, such as hydrogen bonds and ring stacking. mdpi.com

The biological response is often correlated with a specific "active conformation" that the molecule adopts to fit into the binding site of a protein. For the PPARγ modulator INT131, a complex benzenesulfonamide derivative, the co-crystal structure shows that it does not bind in the same manner as traditional agonists but instead wraps around helix 3 of the receptor. nih.gov This distinct binding mode and conformation are responsible for its unique biological activity profile as a partial agonist. nih.gov Computational studies on other flexible molecules have shown that stable conformers can exist in equilibrium, with the population ratio of conformers changing based on solvent polarity. nih.gov Understanding these conformational preferences is critical for designing molecules that can readily adopt the necessary active conformation for a desired biological response.

Mechanistic Studies of Biological Activity

Enzyme Inhibition Mechanisms and Target Engagement

Sterol 14-Demethylase Inhibition in Fungi

The enzyme sterol 14α-demethylase (CYP51) is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, making it a primary target for azole antifungal drugs. nih.govnih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic sterol intermediates. nih.govnih.gov While the benzenesulfonamide (B165840) class is not the classical inhibitor of this enzyme, derivatives incorporating a 2,4-difluorophenyl moiety, a common feature in potent azole antifungals, have been investigated.

For instance, oteseconazole (B609789) (VT-1161), a tetrazole-based drug candidate, features a (R)-2-(2,4-difluorophenyl) group and has shown potent inhibitory activity against CYP51 from Candida albicans. nih.gov Structural analysis of its complex with the enzyme provides a molecular basis for its high potency. nih.gov Similarly, other experimental inhibitors designed to target fungal CYP51 incorporate a dichlorophenyl group, which is structurally related to the difluorophenyl moiety, highlighting the importance of this substituted phenyl ring in binding to the enzyme's active site. nih.gov These findings suggest that the N-(2,4-difluorophenyl) fragment is a key pharmacophore for potent CYP51 inhibition, and benzenesulfonamide derivatives containing this feature could potentially be developed as antifungal agents acting through this mechanism.

Hemagglutinin (HA) Inhibition in Viruses

The influenza virus hemagglutinin (HA) protein is crucial for the early stages of viral infection, mediating the virus's entry into host cells. It achieves this by binding to sialic acid on the host cell surface and, following endocytosis, facilitating the fusion of the viral and endosomal membranes. This fusion process is triggered by the acidic environment of the endosome, which causes an irreversible conformational change in HA.

Certain aryl sulfonamides have been identified as potent inhibitors of this process. A derivative, 2,5-dichloro-N-(2,4-difluorophenyl)benzenesulfonamide, has demonstrated significant antiviral activity. nih.gov This compound acts as an HA inhibitor, preventing the replication of a diverse range of influenza A viruses, including H1N1, H5N1, and H3N2 strains, at non-toxic concentrations. nih.gov Unlike many other HA fusion inhibitors that are specific to either group 1 or group 2 influenza viruses, this class of benzenesulfonamides shows broad-spectrum activity. nih.gov The mechanism is believed to involve the stabilization of the pre-fusion structure of HA, thereby blocking the pH-induced conformational change necessary for membrane fusion. nih.gov

Table 1: Antiviral mRNA Inhibition by a Tertiary Aryl Sulfonamide

| Viral mRNA Target | Observed Effect | Reference |

|---|---|---|

| M mRNA | Reduced levels | nih.gov |

| HA mRNA | Reduced levels | nih.gov |

| NS mRNA | Reduced levels | nih.gov |

This table summarizes the observed reduction in influenza virus mRNA levels detected by single-molecule RNA in situ hybridization (smRNA-FISH) after treatment with a lead aryl sulfonamide, indicating its inhibitory effect on viral replication.

Other Reported Enzyme Target Modulations

The benzenesulfonamide scaffold has been explored as a modulator of various other enzymes, indicating its versatility in drug design.

Raf Kinase: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of Raf serine/threonine kinases, particularly the B-RafV600E mutant, which is prevalent in many human cancers like melanoma and colorectal cancer. nih.gov These compounds exhibit low nanomolar IC₅₀ values against the mutant kinase and show significant antitumor efficacy in xenograft models. nih.gov

Carbonic Anhydrase (CA): Certain benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases. For instance, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide has reported CA inhibitory activity. nih.gov Other research has focused on designing benzenesulfonamides that incorporate s-triazine linkers to selectively inhibit tumor-associated CA isoforms, such as hCA IX and hCA XII, which are involved in tumor progression. nih.gov

Transforming Growth Factor-beta (TGF-β) Type 1 Receptor (ALK5): In the search for kinase inhibitors, a series of benzenesulfonamide-substituted imidazoles were synthesized and found to have inhibitory activity against ALK5, a key player in cell growth and differentiation signaling. mdpi.com

Cellular and Molecular Pathway Modulation

Antiproliferative Mechanisms

Benzenesulfonamide derivatives have demonstrated significant potential as antiproliferative agents, acting through a variety of cellular mechanisms.

Protein Kinase Signal Transduction: As noted previously, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides are potent inhibitors of the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that drives cell proliferation in many cancers. nih.gov By inhibiting B-RafV600E, these compounds effectively suppress the downstream signaling that leads to uncontrolled cell growth. nih.gov

Apoptosis Induction: The anticancer action of some sulfonamide derivatives has been linked to the induction of apoptosis. For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce both the extrinsic and intrinsic apoptotic pathways in colon cancer cells, evidenced by the activation of caspase-8 and caspase-9. ambeed.com

Tubulin Polymerization Inhibition: The indole-sulfonamide family of compounds has been identified as tubulin inhibitors that bind to the colchicine (B1669291) site. bldpharm.com This interaction disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. The result is cell cycle arrest in the G₂/M phase, which can subsequently trigger apoptosis. bldpharm.com

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor, plays a central role in this process. Sulfonamide-based compounds have been developed as inhibitors of VEGFR-2, representing a key strategy for anti-angiogenic cancer therapy. nih.gov

Table 2: Antiproliferative Effects of Benzenesulfonamide Derivatives on A549 Lung Cancer Cells

| Compound | Effect on Cell Proliferation | Effect on Reactive Oxygen Species (ROS) | Effect on Intracellular pH | Reference |

|---|---|---|---|---|

| Acetazolamide (Reference) | Reduced | - | Decreased | mdpi.com |

| Derivative C3 | Reduced | Increased | Decreased | mdpi.com |

| Derivative C4 | Reduced | No significant effect | Decreased | mdpi.com |

| Derivative C6 | Reduced | Reduced | Decreased | mdpi.com |

This table shows the diverse effects of different benzenesulfonamide derivatives on key intracellular parameters in A549 lung cancer cells after 72 hours of treatment, highlighting their multifaceted antiproliferative mechanisms.

Anti-inflammatory Pathways and Molecular Targets

Chronic inflammation is a key factor in numerous diseases. Benzenesulfonamide derivatives have shown promise in modulating inflammatory pathways. Studies on novel 5′-aminospirotriazolotriazine derivatives bearing a benzenesulfonamide moiety demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.netnih.gov

The mechanism of action involves the significant reduction of pro-inflammatory mediators. researchgate.netnih.gov Treatment with these compounds led to a marked decrease in the tissue levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Furthermore, these compounds were found to reduce levels of C-reactive protein (CRP), a well-known marker of inflammation. nih.gov In addition to cytokine suppression, the compounds also mitigated oxidative stress by enhancing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov Other related compounds, such as fluorophenyl benzimidazoles, have also shown the ability to restore the balance of pro- and anti-inflammatory cytokines. The analgesic effects of some sulfonamides may involve the modulation of serotonergic and opioidergic pathways. nih.gov

Table 3: Effect of a Benzenesulfonamide Derivative on Pro-Inflammatory Cytokines in Paw Tissue

| Pro-Inflammatory Mediator | Effect of Treatment | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Reduced | nih.gov |

| Interleukin-1 alpha (IL-1α) | Significantly Reduced | nih.gov |

| Interleukin-1 beta (IL-1β) | Significantly Reduced | nih.gov |

| Interleukin-6 (IL-6) | Significantly Reduced | nih.gov |

| C-reactive protein (CRP) | Significantly Reduced | nih.gov |

This table summarizes the observed reduction in key inflammatory markers in a rat model of inflammation following treatment with a novel benzenesulfonamide derivative, demonstrating its potent anti-inflammatory properties.

Antiviral Replication Interference (e.g., enterovirus replication)

The benzenesulfonamide scaffold is a recognized pharmacophore in the development of antiviral agents. Research into related compounds has identified them as potential inhibitors of enterovirus replication. For instance, certain benzene sulfonamide derivatives have demonstrated submicromolar activity against enteroviruses such as Coxsackievirus B3 (CV-B3). nih.gov The mechanism of action for enterovirus inhibitors can vary, often targeting viral proteins essential for the replication cycle. nih.govnih.gov

The enterovirus replication process involves several key stages, from receptor binding and uncoating to polyprotein processing and RNA replication, all of which present viable targets for antiviral compounds. nih.govnih.gov Viral proteins like the 2C helicase and the 3A protein are critical for creating replication organelles from host cell membranes and are common targets for inhibitors. nih.gov While direct studies on N-(2,4-difluorophenyl)benzenesulfonamide are lacking, its structural similarity to other antivirally active sulfonamides suggests a potential, yet unconfirmed, role in interfering with these viral replication processes.

Antifungal Membrane Depolarization and DNA Intercalation

The antifungal activity of sulfonamide-based compounds has been documented against a range of fungal pathogens, including various Candida species. mdpi.com The mechanisms underlying the antifungal effects of small molecules are diverse, but many successful agents function by disrupting the fungal cell membrane or interfering with essential cellular processes.

One established antifungal mechanism involves the disruption of the fungal cell membrane's integrity. This can occur through the inhibition of key enzymes like CYP51 (lanosterol 14α-demethylase), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The absence or reduction of ergosterol leads to increased membrane permeability and eventual cell death. Computational docking studies on other 2,4-difluorophenyl-containing molecules have shown interactions with CYP51, suggesting this as a potential, though not confirmed, target for this compound. nih.gov Other antifungal agents work by causing direct physical damage to the membrane, leading to depolarization and leakage of cellular contents.

DNA intercalation is another mechanism employed by certain antifungal compounds. This process involves the insertion of the molecule between the base pairs of the DNA double helix, which can inhibit DNA replication and transcription, ultimately leading to cell death. While this mechanism is known, there is no specific evidence from the available research to suggest that this compound functions through DNA intercalation.

Receptor Binding Studies and Ligand-Protein Interactions

Benzenesulfonamide derivatives are known to interact with a variety of biological receptors and proteins, often acting as inhibitors or modulators of protein-protein interactions (PPIs). nih.govnih.gov These interactions are fundamental to their therapeutic effects in different disease contexts.

For example, different sulfonamide series have been developed as potent antagonists for chemokine receptors like CXCR4, which plays a role in cancer metastasis. nih.gov Molecular modeling in these studies indicates that the sulfonamide scaffold can fit into specific binding pockets of the receptor. nih.gov Similarly, other sulfonamide-based molecules have been designed to target the Keap1-Nrf2 protein-protein interaction, which is a key pathway in cellular response to oxidative stress. nih.gov In these cases, the compounds bind to the Keap1 protein, preventing the degradation of Nrf2 and activating downstream antioxidant genes.

While no specific receptor binding or ligand-protein interaction studies have been published for this compound itself, the research on analogous compounds demonstrates the capacity of the benzenesulfonamide structure to engage in specific, high-affinity interactions with protein targets. Analysis of these interactions often involves computational methods like molecular docking and scoring algorithms to predict binding modes and energies. nih.govyoutube.com

Advanced Research Applications and Methodological Developments

Application as Research Probes for Biochemical Pathway Elucidation

While direct evidence of N-(2,4-difluorophenyl)benzenesulfonamide being used as a specific research probe to elucidate biochemical pathways is not extensively documented in publicly available literature, the broader class of sulfonamides is pivotal in this area. Sulfonamide derivatives are frequently designed as inhibitors or modulators of specific enzymes. By observing the downstream effects of this inhibition, researchers can infer the role of the enzyme in a given biochemical cascade.

For instance, benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, which are involved in pH regulation and other physiological processes. tandfonline.com The specific substitution pattern of this compound, with its distinct electronic and steric properties conferred by the fluorine atoms, could be leveraged to create highly selective probes. The fluorine atoms can engage in specific interactions with enzyme active sites and can also be used as reporter atoms in ¹⁹F NMR studies, a powerful technique for studying ligand-protein interactions without the need for radioactive labeling.

Development of Novel Synthetic Methodologies Utilizing Benzenesulfonamide Catalysts

The development of novel synthetic methodologies is a cornerstone of chemical research. While this compound itself is typically the product of a synthesis rather than a catalyst, the broader benzenesulfonamide scaffold has seen utility in the development of new catalytic systems.

A notable example is the use of N-(phenylsulfonyl)benzenesulfonamide as a highly effective and environmentally friendly organocatalyst. tandfonline.comtandfonline.com This bissulfonamide possesses strong acidity (pKa of 1.45) and has been successfully employed in one-pot, solvent-free syntheses of 3,4-dihydropyrimidine-2(1H)-ones/thiones via the Biginelli reaction. tandfonline.comtandfonline.com The proposed mechanism involves the activation of an aldehyde by the acidic catalyst, facilitating a cascade of reactions to form the final heterocyclic product. tandfonline.comtandfonline.com Similarly, N-(phenylsulfonyl)benzenesulfonamide has been used to catalyze the solvent-free cyclocondensation to produce 2-aryl-4,5-diphenyl-1H-imidazoles. arkat-usa.org

The synthesis of this compound itself typically involves the reaction of benzenesulfonyl chloride with 2,4-difluoroaniline (B146603). nih.gov Methodologies for preparing sulfonamides can vary, including reactions in different solvents or using catalysts to improve yield and purity. google.comjsynthchem.com For example, nanoparticles of sulfonamides have been prepared using ultrasonic treatment, and copper-catalyzed synthesis in PEG solvent has also been reported. jsynthchem.comnih.gov

Integration in Combinatorial Chemistry Libraries for Lead Compound Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for high-throughput screening to identify new lead compounds in drug discovery. crsubscription.comyoutube.com The this compound scaffold is an attractive component for such libraries due to its synthetic tractability and the established biological importance of the sulfonamide functional group.

The process involves systematically combining a set of building blocks (e.g., various sulfonyl chlorides and anilines) to create a large matrix of products. This compound and its analogs can be included in these libraries, which are then screened against biological targets. For example, a library of benzene-1,4-disulfonamides was screened to discover inhibitors of oxidative phosphorylation, a promising therapeutic strategy for certain cancers. nih.gov The discovery of potent hits from such screens validates the utility of the benzenesulfonamide core in generating biologically active molecules. nih.gov Various screening technologies, including DNA-encoded library (DEL) screening and biophysical approaches like mass spectrometry-based screening, are employed to identify active compounds from these large libraries. discoveryontarget.com

Design of Targeted Delivery Systems for Research Models

Targeted drug delivery aims to increase the concentration of a therapeutic or diagnostic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing off-target effects. nih.govyoutube.com This is often achieved by encapsulating or conjugating the agent to a nanocarrier, such as a liposome (B1194612) or nanoparticle. frontiersin.org

While there is no specific mention in the searched literature of this compound being used in radiolabeled nanoparticles, the general principles of this technology are well-established. nih.gov Radiolabeling of nanoparticles allows for their biodistribution to be tracked in vivo using imaging techniques like PET or SPECT. nih.govfrontiersin.org A compound like this compound could potentially be incorporated into such a system. The sulfonamide moiety could be used for conjugation to a nanoparticle, and the fluorine atoms could be replaced with a radioactive isotope like ¹⁸F for PET imaging.

The general workflow for creating such a research tool would involve:

Synthesizing an analog of this compound containing a radioactive isotope.

Conjugating this radiolabeled compound to a nanoparticle.

Administering the radiolabeled nanoparticles to an in vitro or in vivo research model.

Using an imaging modality to track the accumulation of the nanoparticles.

This approach could be used to study the pharmacokinetics of the benzenesulfonamide scaffold or to deliver it to a specific target if the nanoparticle is further functionalized with targeting ligands. nih.gov

Contribution to Medicinal Chemistry Scaffold Optimization

The benzenesulfonamide moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. This compound serves as a valuable starting point or intermediate for scaffold optimization to develop new therapeutic agents.

The 2,4-difluorophenyl group is particularly significant. The fluorine atoms can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability. They can also form specific hydrogen bonds or other non-covalent interactions with protein targets, leading to enhanced potency and selectivity.

Recent research highlights the optimization of benzenesulfonamide derivatives for various targets:

Anti-influenza Agents: Structural optimization of related benzenesulfonamides led to potent inhibitors of the influenza hemagglutinin protein. nih.gov The addition of fluorine or chlorine atoms to the phenyl ring increased inhibitory potency. nih.gov

Anticancer Agents: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as selective Raf kinase inhibitors for cancer therapy. nih.govnih.gov These compounds showed potent activity against cancer cell lines with specific mutations and demonstrated in vivo efficacy. nih.govnih.gov Other benzenesulfonamide derivatives have been developed as carbonic anhydrase IX inhibitors and tubulin-targeting agents for cancer treatment. nih.govnih.gov

TRPV4 Inhibitors: Analogs of a benzenesulfonamide-based TRPV4 antagonist were synthesized and showed increased potency for treating acute lung injury. nih.gov

The table below summarizes examples of how the benzenesulfonamide scaffold, including fluorinated derivatives, has been optimized for different therapeutic targets.

| Therapeutic Target | Scaffold/Derivative Class | Key Optimization Finding | Reference |

| Influenza Hemagglutinin | Benzenesulfonamide derivatives | Addition of F or Cl to the phenyl ring increased potency. | nih.gov |

| B-Raf Kinase | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Identified as potent and selective inhibitors with in vivo efficacy. | nih.govnih.gov |

| Carbonic Anhydrase IX | Thiazolone-benzenesulfonamides | Hybrid molecules showed significant anti-proliferative activity. | nih.gov |

| Glyoxalase I | 1,4-Benzenesulfonamide derivatives | Structural optimization led to a potent inhibitor with an IC₅₀ of 0.39 µM. | tandfonline.com |

| Tubulin | Benzenesulfonamide derivatives | A potent compound was identified with IC₅₀ values in the nanomolar range against various cancer cell lines. | nih.gov |

| TRPV4 Channel | Benzenesulfonamide analogues | Modification of a known antagonist led to compounds with 4.5-fold increased inhibitory potency. | nih.gov |

This interactive table demonstrates the versatility of the benzenesulfonamide scaffold and the importance of substitutions, such as the 2,4-difluoro pattern, in fine-tuning the pharmacological properties of these molecules.

Q & A

Q. Basic

- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 7.45–8.00 ppm for aromatic protons) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å, confirming sulfonamide geometry) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 313) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Methodological strategies include:

- Standardized assays : Replicate studies using identical conditions (e.g., HepG2 cells for cytotoxicity).

- Orthogonal validation : Combine enzyme inhibition assays (e.g., COX-2) with apoptosis markers (e.g., caspase-3) .

- Meta-analysis : Compare structural analogs (Table 1) to identify substituent-dependent trends .

Table 1 : Biological activity vs. substituents

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2,4-difluorophenyl | Antiviral (TBEV inhibition) | |

| 3,5-dichloro | COX-2 inhibition | |

| Furan-2-carboxamide | Antifungal (C. albicans) |

What strategies improve synthetic yield for this compound derivatives?

Q. Advanced

- Reagent optimization : Use Pd catalysts for Suzuki couplings (e.g., Pd(PPh3)4) to enhance cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control : Slow addition of reagents at 0°C reduces side reactions .

How do structural modifications influence the compound’s biological activity?

Advanced

Substituent electronic effects dictate target binding:

- Electron-withdrawing groups (Cl, NO2) : Enhance enzyme inhibition (e.g., COX-2) via resonance stabilization of transition states .

- Hydrophobic groups (CF3, methyl) : Improve membrane permeability, boosting antifungal activity .

- Heterocycles (pyrazole, furan) : Modulate selectivity for viral proteases .

What computational methods predict binding affinity for this compound?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., viral NS5 protein) .

- QSAR models : Correlate substituent Hammett constants (σ) with IC50 values to guide design .

What stability considerations are critical during synthesis and storage?

Q. Basic

- Hydrolysis : Protect sulfonamide group from moisture using anhydrous conditions .

- Photodegradation : Store in amber vials at –20°C to prevent nitro group reduction .

How can researchers validate target engagement in cellular assays?

Q. Advanced

- Pull-down assays : Biotinylated derivatives coupled with streptavidin beads to isolate target proteins .

- Fluorescence polarization : Track binding to fluorescently labeled enzymes (e.g., COX-2) .

Notes

- Data tables and methodological answers align with academic research rigor.

- Structural analogs and reaction conditions derived from peer-reviewed sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.